4-Hydroxy-4'-(trimethylacetoxy)benzophenone

概要

説明

Synthesis Analysis

The synthesis of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone involves several steps, including acetylation, demethylation, and sulfonation processes. The experimental conditions such as material ratios, reaction temperature, and reaction time play crucial roles in optimizing the synthesis process. For instance, proper conditions for acetylation reaction have been identified, highlighting the importance of controlling temperature and reaction time to achieve high yields and purity of the compound (Jin Ning-ren, 2011).

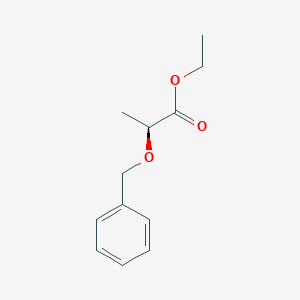

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone has been studied through vibrational assignment (FT-IR and Raman) in conjunction with computational results. Conformational analysis has shown barrier heights associated with dihedral and hydroxyl rotations, indicating the structural complexity of the molecule. The enthalpy formation at different temperatures provides insights into the stability of the compound (R. Viana et al., 2013).

Chemical Reactions and Properties

4-Hydroxy-4'-(trimethylacetoxy)benzophenone undergoes various chemical reactions that highlight its reactivity and potential for forming complex molecules. For instance, the photochemical reaction with benzophenone has been studied, showing the formation of specific compounds through cycloaddition processes (T. Tokumitsu, Takayuki Hayashi, 1980). These studies contribute to understanding the chemical behavior of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone under various conditions.

Physical Properties Analysis

The physical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, such as solvatochromic shifts in different solvents, have been extensively studied. Theoretical and experimental methods have been used to investigate its UV spectroscopic behavior, revealing the impact of solvent polarity and hydrogen bonding on its spectral properties. This analysis helps in understanding the interactions of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone with different environments (S. Blanco, E. Gasull, F. H. Ferretti, 2003).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, including its reactivity towards various chemical agents and conditions, have been characterized through comprehensive studies. The formation of estrogenic products from benzophenone after exposure to sunlight highlights the potential photochemical transformations and environmental implications of this compound (Tomohiro Hayashi et al., 2006). Understanding these chemical properties is essential for assessing the compound's behavior in different contexts and its potential applications.

科学的研究の応用

-

Food Industry

-

Cosmetics

-

Pharmacy

-

Pesticides

-

Plastics

-

Organic Synthesis

-

Resveratrol Production

-

Muconic Acid Production

-

Gastrodin Production

-

Xiamenmycin Production

-

Vanillyl Alcohol Production

-

Health Benefits

Safety And Hazards

The safety data sheet for a similar compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed3. It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects3.

将来の方向性

As 4-Hydroxy-4’-(trimethylacetoxy)benzophenone is used for research purposes1, future directions would likely involve further exploration of its properties and potential applications in various fields of study.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

特性

IUPAC Name |

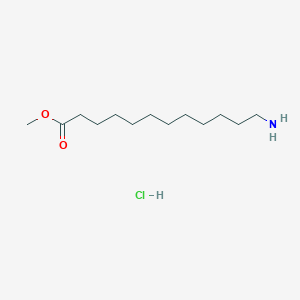

[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBBNJZVDXSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400024 | |

| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-4'-(trimethylacetoxy)benzophenone | |

CAS RN |

114031-67-3 | |

| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)